molecular formula C12H18ClN5O2S B6983104 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide

5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide

Cat. No.: B6983104
M. Wt: 331.82 g/mol
InChI Key: PFEGAQJKECHWGC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide typically involves multiple steps, including the formation of the imidazole and pyrazole rings, followed by their functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, inhibiting metalloenzymes, while the pyrazole ring can interact with various receptors, modulating their activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and histamine share the imidazole ring structure and have similar biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and pyrazole-based inhibitors are structurally similar and used in various therapeutic applications.

Uniqueness

What sets 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide apart is its dual-ring structure, combining the properties of both imidazole and pyrazole rings

Properties

IUPAC Name

5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2S/c1-7(2)9(12-14-5-6-15-12)17-21(19,20)10-8(3)16-18(4)11(10)13/h5-7,9,17H,1-4H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEGAQJKECHWGC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)NC(C2=NC=CN2)C(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1S(=O)(=O)N[C@H](C2=NC=CN2)C(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.